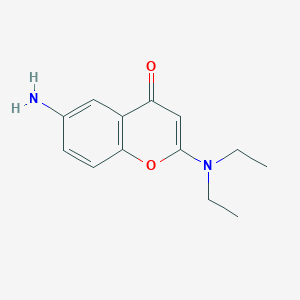

6-Amino-2-(diethylamino)-4H-chromen-4-one

CAS No.: 88753-74-6

Cat. No.: VC15931081

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88753-74-6 |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 6-amino-2-(diethylamino)chromen-4-one |

| Standard InChI | InChI=1S/C13H16N2O2/c1-3-15(4-2)13-8-11(16)10-7-9(14)5-6-12(10)17-13/h5-8H,3-4,14H2,1-2H3 |

| Standard InChI Key | FNSRFZKXYRXJFB-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

6-Amino-2-(diethylamino)-4H-chromen-4-one consists of a chromen-4-one core (a fused benzopyran-4-one system) substituted at positions 2 and 6 with diethylamino (-N(C₂H₅)₂) and amino (-NH₂) groups, respectively. The chromen-4-one scaffold is characterized by a ketone at position 4, which confers planarity to the molecule and influences its electronic properties .

Molecular Formula and Weight

-

Empirical formula: C₁₃H₁₆N₂O₂

-

Molecular weight: 232.28 g/mol (calculated from atomic masses)

-

IUPAC name: 6-Amino-2-(diethylamino)-4H-chromen-4-one

The diethylamino group at position 2 introduces steric bulk and electron-donating effects, while the amino group at position 6 enhances hydrogen-bonding potential. These substitutions likely modulate solubility and intermolecular interactions .

Synthesis and Synthetic Routes

While no explicit synthesis of 6-amino-2-(diethylamino)-4H-chromen-4-one is documented, analogous chromen-4-one derivatives provide a template for its preparation.

Key Synthetic Strategies

-

Condensation Reactions:

-

Microwave-assisted condensation of 1-(2-hydroxyphenyl)ethanone derivatives with aldehydes (e.g., 4-diethylaminobenzaldehyde) in dichloroethane/morpholine mixtures, followed by oxidation with H₂O₂/NaOH, yields 3-hydroxychromen-4-ones .

-

Example: Synthesis of 6-bromo-2-(4-diethylaminophenyl)-3-hydroxy-4H-chromen-4-one involves a 25-minute microwave irradiation step at 100°C .

-

-

Mannich Reactions:

-

Introduction of aminoalkyl groups via Mannich reactions (e.g., formaldehyde and diethylamine) enables functionalization at position 6 or 8.

-

-

Post-Synthetic Modifications:

Hypothetical Synthesis Pathway

-

Step 1: Condensation of 1-(2-hydroxy-5-nitrophenyl)ethanone with 4-diethylaminobenzaldehyde under microwave conditions to form a 3-hydroxy-6-nitro intermediate.

-

Step 2: Reduction of the nitro group at position 6 to an amino group using H₂/Pd-C or Na₂S₂O₄.

-

Step 3: Methylation of the 3-hydroxyl group (if required) using dimethyl sulfate/KOH .

Physicochemical Properties

Calculated and Experimental Data

The diethylamino group enhances lipid solubility, while the amino group may improve crystallinity.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (CDCl₃):

-

¹³C-NMR:

UV-Vis Spectroscopy

Applications in Materials Science

Fluorescent Probes

-

Diethylamino-substituted chromen-4-ones exhibit solvatochromism and fluorogenic responses to DNA hybridization (e.g., 41% quantum yield increase upon ds-DNA binding) .

-

Example: 6-Azidomethyl-2-(4-diethylaminophenyl)-3-methoxy-4H-chromen-4-one (AzMF) serves as a turn-on probe for oligonucleotide labeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume